molecular formula C16H17NS B14472743 2,7-Diethyl-10H-phenothiazine CAS No. 65703-20-0

2,7-Diethyl-10H-phenothiazine

Cat. No.: B14472743
CAS No.: 65703-20-0
M. Wt: 255.4 g/mol
InChI Key: VHSJJHYEQGOAGG-UHFFFAOYSA-N
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Description

2,7-Diethyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound with a wide range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diethyl-10H-phenothiazine typically involves the alkylation of phenothiazine. One common method is the reaction of phenothiazine with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete alkylation at the 2 and 7 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2,7-Diethyl-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,7-Diethyl-10H-phenothiazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Diethyl-10H-phenothiazine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound’s effects are mediated through pathways related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

    Phenothiazine: The parent compound, known for its wide range of bioactivities.

    Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.

    Promethazine: An antihistamine and antiemetic agent.

    Methylene Blue: An early antimalarial drug and a dye

Comparison: 2,7-Diethyl-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it valuable for applications where these properties are crucial, such as in organic electronics and as a fluorescent probe. Compared to other phenothiazine derivatives, it may offer advantages in terms of stability and reactivity .

Properties

CAS No.

65703-20-0

Molecular Formula

C16H17NS

Molecular Weight

255.4 g/mol

IUPAC Name

2,7-diethyl-10H-phenothiazine

InChI

InChI=1S/C16H17NS/c1-3-11-6-8-15-14(9-11)17-13-7-5-12(4-2)10-16(13)18-15/h5-10,17H,3-4H2,1-2H3

InChI Key

VHSJJHYEQGOAGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)CC

Origin of Product

United States

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